(E)-4-(3-nitrophenyl)but-3-en-2-one

Antifungal activity Candida albicans Structure-activity relationship

Researchers targeting candidiasis should prioritize (E)-4-(3-nitrophenyl)but-3-en-2-one (CAS 7466-48-0). Comparative data show 8-fold greater potency against C. albicans germ-tube formation vs. the 4-nitro analog, establishing it as the superior chemical probe for hyphal transition studies. It is the essential precursor for synthesizing Nicardipine impurity M275370, required for HPLC/UPLC method validation. Its 8.4% higher acute oral LD50 (398 mg/kg vs. 367 mg/kg for the 4-nitro analog) indicates a better tolerability profile for in vivo models. The IC50 of 1.25E+5 nM against E. faecalis biofilm makes it a valuable antimicrobial screening deck component. Procure the correct 3-nitro E-isomer to ensure experimental reproducibility.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 7466-48-0
Cat. No. B3056840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-nitrophenyl)but-3-en-2-one
CAS7466-48-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-7H,1H3/b6-5+
InChIKeyOPKJBIYOZSELCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 2500 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-(3-Nitrophenyl)but-3-en-2-one (CAS 7466-48-0) Procurement Guide: Chemical Identity and Core Properties


(E)-4-(3-Nitrophenyl)but-3-en-2-one (CAS 7466-48-0), also known as (3E)-4-(3-nitrophenyl)-3-buten-2-one, is an α,β-unsaturated ketone belonging to the nitrochalcone subclass [1]. It features a 3-nitrophenyl group attached to a butenone backbone, imparting a conjugated double bond system that defines its chemical reactivity profile . Key physicochemical properties include a molecular weight of 191.18 g/mol, a density of 1.226 g/cm³, a boiling point of 345.3 °C at 760 mmHg, and a calculated LogP of 2.72, indicative of moderate lipophilicity .

Why (E)-4-(3-Nitrophenyl)but-3-en-2-one (CAS 7466-48-0) Cannot Be Arbitrarily Substituted: The Case for Defined Stereochemistry and Regioisomerism


Substituting (E)-4-(3-nitrophenyl)but-3-en-2-one with a generic 'nitrochalcone' or a close regioisomer (e.g., 4-nitro or 2-nitro analogs) is scientifically unsound due to profound differences in biological activity, synthetic utility, and even toxicity profiles. The position of the nitro group (meta vs. para) directly modulates the electron density of the conjugated system, influencing both its reactivity in downstream chemical transformations and its interaction with biological targets [1]. Furthermore, the defined E-stereochemistry of the double bond is critical for maintaining the planar geometry required for many structure-dependent applications, including its role as a specific intermediate in the synthesis of complex molecules like Nicardipine impurities . The quantitative evidence below demonstrates that these structural nuances translate into measurable, and often dramatic, differences in performance compared to even the closest analogs.

(E)-4-(3-Nitrophenyl)but-3-en-2-one (CAS 7466-48-0) Quantitative Differentiation Evidence


Superior Antifungal Potency: 3-Nitro Isomer vs. 4-Nitro Isomer in Candida albicans Germ-Tube Inhibition

In a direct head-to-head study, the 3-nitro isomer (target compound) demonstrated 8-fold greater potency than its 4-nitro analog in inhibiting germ-tube formation of C. albicans, a key virulence factor. This significant difference highlights the critical role of the nitro group position on biological activity [1].

Antifungal activity Candida albicans Structure-activity relationship

Differential Acute Toxicity Profile: 3-Nitro Isomer Exhibits Lower Mammalian Toxicity Than 4-Nitro Analog

Comparative in vivo toxicity assessment reveals that the 3-nitro isomer (target compound) has a higher LD50 value in mice than its 4-nitro counterpart, indicating a more favorable acute toxicity profile. This data is crucial for any research progressing towards in vivo models [1].

Toxicity Safety profile In vivo study

Specificity as a Synthetic Intermediate: Enabling the Synthesis of Nicardipine Impurity M275370

The compound serves as a defined and specific intermediate in the synthesis of Methyl 4-Methyl-6-(3-nitrophenyl)-2-oxo-cyclohex-3-enyl Carboxylate (M275370), a known impurity of the dihydropyridine calcium channel blocker Nicardipine . This application is inherently dependent on the 3-nitrophenyl substitution pattern and the E-configuration of the target compound; substitution with a 4-nitro or 2-nitro isomer would not yield the same cyclized product.

Pharmaceutical impurity Nicardipine Synthetic intermediate

Broad-Spectrum Antimicrobial Potential: Activity Against Enterococcus faecalis Biofilm Formation

The target compound has demonstrated inhibitory activity against biofilm formation of Enterococcus faecalis, a significant pathogen in hospital-acquired infections. While direct comparator data for close analogs is not available in this specific assay, the reported IC50 value provides a baseline for its antimicrobial potential and offers a quantifiable metric for future structure-activity relationship studies [1].

Antimicrobial Biofilm inhibition Enterococcus faecalis

Optimal Procurement Scenarios for (E)-4-(3-Nitrophenyl)but-3-en-2-one (CAS 7466-48-0)


Antifungal Drug Discovery Targeting Candida Virulence

Researchers investigating novel therapies for candidiasis should prioritize this compound. Its demonstrated 8-fold greater potency in inhibiting C. albicans germ-tube formation compared to the 4-nitro analog, as established by direct comparative data, makes it a superior chemical probe for studying hyphal transition and virulence mechanisms [1].

Analytical Method Development for Nicardipine Impurity Profiling

Quality control and analytical development laboratories within the pharmaceutical industry require this specific isomer for the synthesis and characterization of Nicardipine impurity M275370. Procuring the correct 3-nitro E-isomer is essential for generating authentic impurity standards and validating HPLC/UPLC methods used in drug product release and stability testing [1].

In Vivo Pharmacology Studies with a Favorable Toxicity Margin

For research programs progressing to in vivo efficacy models, this compound offers a quantifiable advantage in terms of safety. The acute oral LD50 of 398 mg/kg in mice is 8.4% higher than that of the closely related 4-nitro analog (367 mg/kg), suggesting a potentially better tolerability profile that can simplify dosing regimens and reduce animal welfare concerns during early-stage testing [1].

Screening for Novel Anti-Biofilm Agents

This compound is a relevant addition to antimicrobial screening decks focused on biofilm-related infections. Its established IC50 of 1.25E+5 nM against E. faecalis biofilm formation provides a quantifiable starting point for medicinal chemistry optimization efforts aimed at improving potency and understanding the structure-activity relationships of nitrochalcones against Gram-positive biofilms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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